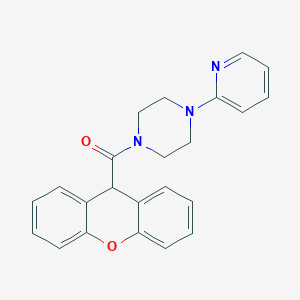
1-(pyridin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-pyridyl)piperazinomethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine group and a xanthene moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-pyridyl)piperazine with 9H-xanthen-9-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-pyridyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-pyridyl)piperazinomethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, 4-(2-pyridyl)piperazinomethanone is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-pyridyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-pyridyl)piperazinomethanone: shares similarities with other piperazine derivatives, such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one.
Xanthene derivatives: like 9H-xanthene-9-carboxylic acid and 9H-xanthene-9-yl chloride also exhibit similar chemical properties.
Uniqueness
This detailed overview highlights the significance of 4-(2-pyridyl)piperazinomethanone in various fields and its potential for future research and industrial applications
Propriétés
Numéro CAS |
876699-77-3 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4g/mol |
Nom IUPAC |
(4-pyridin-2-ylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C23H21N3O2/c27-23(26-15-13-25(14-16-26)21-11-5-6-12-24-21)22-17-7-1-3-9-19(17)28-20-10-4-2-8-18(20)22/h1-12,22H,13-16H2 |
Clé InChI |
PDQBXHBOVWPNNK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















